

Best practices for storing and handling Neuromedin C.

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Compound of Interest		
Compound Name:	Neuromedin C	
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Neuromedin C Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling **Neuromedin C**, alongside troubleshooting guides and frequently asked questions for common experimental hurdles.

Frequently Asked Questions (FAQs)

1. What is **Neuromedin C** and what are its key characteristics?

Neuromedin C (NMC) is a decapeptide that belongs to the bombesin-like peptide family.[1][2] It is the C-terminal fragment (residues 18-27) of gastrin-releasing peptide (GRP) and functions as a potent agonist at the GRP receptor (GRPR), also known as BB2 receptor.[3] Its sequence is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[3]

2. How should lyophilized **Neuromedin C** be stored?

Lyophilized **Neuromedin C** powder should be stored at -20°C for long-term stability, with some suppliers suggesting storage at 4°C for short-term use only.[1][4] The peptide is hygroscopic and should be protected from light.[4] For optimal stability, it is recommended to allow the vial to reach room temperature for 25-45 minutes before opening and reconstitution.[5]

3. What is the recommended procedure for reconstituting **Neuromedin C**?







Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. [1] **Neuromedin C** is soluble in sterile distilled water up to a concentration of 2 mg/mL.[4] For higher concentrations, acetonitrile is recommended.[4] For in vivo studies requiring specific formulations, a stock solution can be prepared in DMSO, which is then further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[2]

4. How should reconstituted **Neuromedin C** solutions be stored?

After reconstitution, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Stock solutions are generally stable for up to one month at -20°C and up to six months at -80°C.[2] Aqueous solutions are not recommended to be stored for more than one day.[7]

Troubleshooting Guide



Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Difficulty dissolving the lyophilized powder.	Incomplete equilibration to room temperature; insufficient vortexing.	Ensure the vial has reached room temperature before opening. Briefly vortex the vial to collect all the powder at the bottom before adding the solvent.[5]
Precipitation or phase separation of the reconstituted peptide.	Peptide concentration is too high for the solvent; improper mixing of solvent components.	Gentle heating and/or sonication can aid in dissolution.[2] If using a multicomponent solvent system, add each solvent one by one and ensure complete mixing at each step.[2] Consider using a different solvent system or reducing the peptide concentration.
Loss of peptide activity in experiments.	Improper storage of stock solutions; repeated freeze-thaw cycles; peptide adsorption to labware.	Aliquot and store reconstituted peptide at -20°C or -80°C and avoid multiple freeze-thaw cycles.[2] Use low-protein-binding tubes and pipette tips to minimize adsorption.[8] Precoating labware with a BSA solution can also help.[9]
Inconsistent or unexpected results in cell-based assays.	Receptor desensitization; peptide degradation in media; off-target effects.	Minimize the pre-incubation time of cells with Neuromedin C to avoid receptor internalization and desensitization. Ensure the quality and purity of the peptide. Be aware that at high concentrations, off-target effects can occur.[10]



Low signal in binding assays.

Low receptor expression in the chosen cell line or tissue; radioligand is not expired and degradation of the radioligand; has been stored correctly. insufficient incubation time.

Optimize incubation time and temperature for the specific assay.

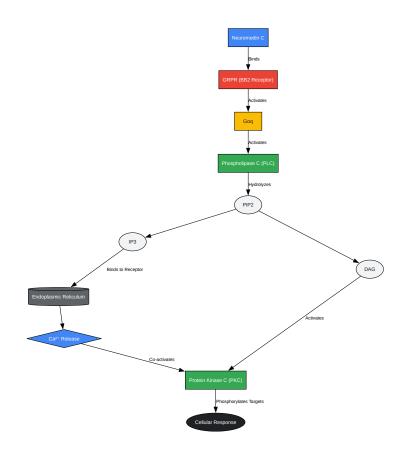
Quantitative Data Summary

Parameter	Value	Cell Line/Tissue	Reference
Binding Affinity (Kd)	0.8 nM	GRP Receptor	[3]
EC50 for Amylase Release	0.3 nM	Rat Pancreatic Acini	[3]
In Vivo Dose (Feeding Inhibition)	15-30 ng (microinjection)	Rat Central Amygdala	[11]
In Vivo Dose (Glucose Consumption Reduction)	3.2 nmol/kg (i.p.)	Rat	[12]

Experimental Protocols & Visualizations Neuromedin C Signaling Pathway

Neuromedin C binds to the G protein-coupled receptor, GRPR, which is primarily coupled to the Gαq subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with the elevated calcium levels, activates Protein Kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.





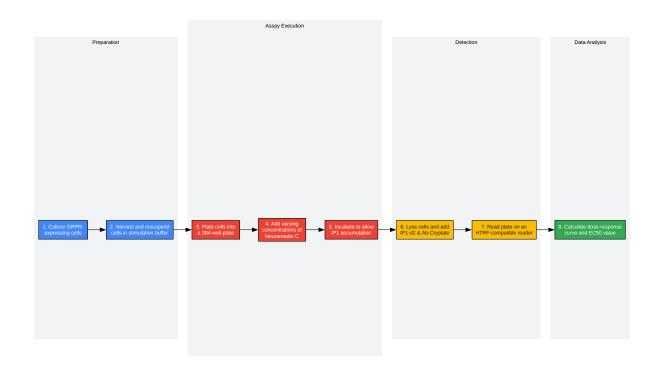
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Neuromedin C signaling cascade via the GRPR-Gαq pathway.

Experimental Workflow: Inositol Phosphate (IP1) Accumulation Assay

This workflow outlines the key steps for measuring Gq-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.





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General workflow for an IP1 accumulation assay.

Detailed Methodologies

1. Radioligand Binding Assay for GRP Receptor

This protocol is a general guideline for a competitive binding assay to determine the affinity of **Neuromedin C** for the GRP receptor (GRPR).

- Materials:
 - HEK293 cells stably expressing human GRPR
 - o Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
 - Radioligand: 125I-labeled GRP (e.g., 125I-[Tyr4]-Bombesin)



- o Cold Ligand: Unlabeled Neuromedin C
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- Scintillation fluid and counter

Procedure:

- Prepare cell membranes from GRPR-expressing HEK293 cells.
- In a 96-well plate, add 25 μg of membrane protein per well.
- Add increasing concentrations of unlabeled **Neuromedin C** (e.g., 10^{-12} to 10^{-6} M).
- Add a constant concentration of ¹²⁵I-labeled GRP (e.g., 0.1 nM) to all wells.
- For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled GRP (e.g., 1 μM) in addition to the radioligand.
- Incubate the plate at room temperature for 1 hour with gentle shaking.
- Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
- Measure the radioactivity of the filters using a gamma counter.
- Calculate specific binding by subtracting non-specific binding from total binding and plot the data to determine the IC₅₀, which can be converted to a Ki value.

2. Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium in response to **Neuromedin C** stimulation.

- Materials:
 - GRPR-expressing cells (e.g., CHO-K1 or HEK293)
 - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)



- Pluronic F-127
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Neuromedin C stock solution
- Procedure:
 - Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
 - Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in Assay Buffer to the final working concentration (e.g., 2-5 μM).
 - Remove the culture medium from the cells and add the dye loading solution.
 - Incubate the plate at 37°C for 30-60 minutes in the dark.
 - Wash the cells with Assay Buffer to remove excess dye.
 - Place the plate in a fluorescence plate reader equipped with an injection system.
 - Record a baseline fluorescence reading.
 - Inject varying concentrations of Neuromedin C and immediately begin recording the change in fluorescence over time.
 - The peak fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak response against the **Neuromedin C** concentration to generate a dose-response curve and determine the EC₅₀.

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